molecular formula C22H25N3O3 B2563792 methyl 4-((2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)carbamoyl)benzoate CAS No. 1396800-81-9

methyl 4-((2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)carbamoyl)benzoate

Cat. No.: B2563792
CAS No.: 1396800-81-9
M. Wt: 379.46
InChI Key: AXZADKYIDBHWNR-UHFFFAOYSA-N
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Description

Methyl 4-((2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)carbamoyl)benzoate is a complex organic compound that features an indole moiety, a benzoate ester, and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 1-methyl-1H-indole, dimethylamine, and methyl 4-aminobenzoate.

    Step 1 Formation of the Indole Intermediate: The indole derivative is synthesized by reacting 1-methyl-1H-indole with an appropriate electrophile under acidic conditions.

    Step 2 Introduction of the Dimethylamino Group: The indole intermediate is then reacted with dimethylamine in the presence of a suitable catalyst, such as palladium on carbon, to introduce the dimethylamino group.

    Step 3 Coupling with Methyl 4-aminobenzoate: The final step involves coupling the dimethylamino-indole intermediate with methyl 4-aminobenzoate using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent such as dichloromethane.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the ester group to an alcohol can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like halides or amines in polar aprotic solvents.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to its unique structure.

Biology

    Biological Probes: Utilized in the development of fluorescent probes for biological imaging.

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its structural similarity to natural substrates.

Medicine

    Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly those targeting neurological pathways.

Industry

    Material Science:

Mechanism of Action

The mechanism by which methyl 4-((2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)carbamoyl)benzoate exerts its effects is largely dependent on its interaction with biological targets. The indole moiety can interact with various receptors and enzymes, potentially modulating their activity. The dimethylamino group may enhance the compound’s ability to cross cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-((2-(dimethylamino)-2-(1H-indol-3-yl)ethyl)carbamoyl)benzoate: Lacks the methyl group on the indole moiety.

    Ethyl 4-((2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)carbamoyl)benzoate: Has an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 4-((2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)carbamoyl)benzoate is unique due to the presence of both the dimethylamino group and the methylated indole moiety, which may confer distinct biological and chemical properties compared to its analogs.

This compound’s unique structure allows for diverse applications across various fields, making it a valuable subject of study in both academic and industrial research.

Properties

IUPAC Name

methyl 4-[[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3/c1-24(2)20(18-14-25(3)19-8-6-5-7-17(18)19)13-23-21(26)15-9-11-16(12-10-15)22(27)28-4/h5-12,14,20H,13H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZADKYIDBHWNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=CC=C(C=C3)C(=O)OC)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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